(1S,2R,5R)-1-((R)-But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol
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Overview
Description
(1S,2R,5R)-1-(®-But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5R)-1-(®-But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol typically involves enantioselective catalytic processes. One common method is the use of chiral catalysts in asymmetric hydrogenation reactions. These reactions often employ chiral ligands and metal catalysts to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes, which offer advantages in terms of efficiency and scalability. Flow microreactor systems have been developed to introduce functional groups into organic compounds in a more sustainable and versatile manner .
Chemical Reactions Analysis
Types of Reactions
(1S,2R,5R)-1-(®-But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons .
Scientific Research Applications
(1S,2R,5R)-1-(®-But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and other biological processes.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which (1S,2R,5R)-1-(®-But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets. These interactions often depend on the compound’s stereochemistry, which influences its binding affinity and reactivity. The pathways involved may include enzymatic catalysis, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,5S)-1-((S)-But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol
- (1S,2R,5R)-1-((S)-But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol
- (1R,2S,5S)-1-(®-But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol
Uniqueness
The uniqueness of (1S,2R,5R)-1-(®-But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol lies in its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and other applications where chirality is crucial .
Properties
Molecular Formula |
C14H26O |
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Molecular Weight |
210.36 g/mol |
IUPAC Name |
(1S,2R,5R)-1-[(2R)-but-3-en-2-yl]-5-methyl-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C14H26O/c1-6-12(5)14(15)9-11(4)7-8-13(14)10(2)3/h6,10-13,15H,1,7-9H2,2-5H3/t11-,12-,13-,14+/m1/s1 |
InChI Key |
WCMAEEUFQIRPIB-SYQHCUMBSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@](C1)([C@H](C)C=C)O)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)(C(C)C=C)O)C(C)C |
Origin of Product |
United States |
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